Magnesium hypophosphite

描述

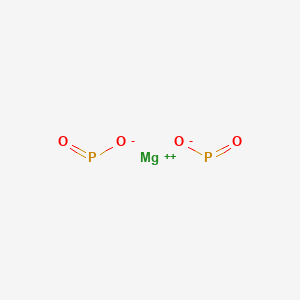

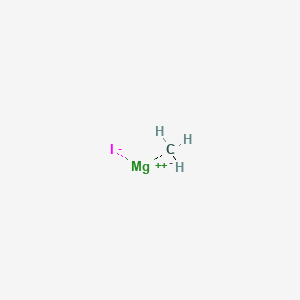

Magnesium hypophosphite, also known as magnesium phosphinate, is a compound with the molecular formula of Mg(H2PO2)2 . It is used as a reducing agent in various fields such as pharmaceuticals and chemical plating . It is also used for the treatment of calcium and magnesium deficiency in cattle, swine, goats, and sheep .

Synthesis Analysis

Magnesium hypophosphite can be synthesized by the aqueous reaction of the carbonate or oxide with H3PO2 . The salt is soluble in water, so the solution must be evaporated to obtain the hexahydrate crystals . Reduction with phosphite, hypophosphite, or phosphine and the plasma reduction of phosphate can be carried out at lower temperatures, which leads to smaller metal phosphide particles and more active catalysts .Molecular Structure Analysis

The molecular weight of magnesium hypophosphite is 154.2546 g/mol . Its CAS number is 10377-57-8 . The molecular structure of magnesium hypophosphite is represented by the formula Mg(H2PO2)2 .Chemical Reactions Analysis

Magnesium hypophosphite can be used as a reducing agent for the conversion of aromatic and aliphatic diselenides to the corresponding selenols . It can also undergo oxidation in the presence of Ce (IV) and a strong acid to afford cerium (IV) hypophosphite complex ions . The thermal degradation process of magnesium hypophosphite involves the removal of PH3 reaction and the further dehydration reaction of the hydrogen phosphate aluminum .Physical And Chemical Properties Analysis

Magnesium hypophosphite is composed of white square crystals that are water soluble . It is insoluble in alcohol or ether . The salt is soluble in water (20 g/100 ml at 20°C) so that the solution must be evaporated to obtain the hexahydrate crystals . The density of Mg(H2PO2)2·6H2O is 1.59 g/cm^3 .科学研究应用

1. Therapeutic Applications in Human Health

Magnesium, including forms like magnesium hypophosphite, plays a crucial role in human health. It's essential for over 600 enzymatic reactions, including energy metabolism and protein synthesis, and has implications in treating conditions like preeclampsia, migraine, depression, coronary artery disease, and asthma (de Baaij, Hoenderop, & Bindels, 2015).

2. Impact on Metabolic Processes

Studies have shown that magnesium supplementation, possibly including magnesium hypophosphite, can benefit insulin resistance and metabolic control. This is particularly significant in conditions like type 2 diabetes and metabolic syndrome (Morais et al., 2017).

3. Role in Magnesium Deficiency and Critical Illness

Magnesium deficiency, potentially treatable with compounds like magnesium hypophosphite, is common in critical illnesses and correlates with higher mortality and worse outcomes. Magnesium plays a key role in conditions like hypokalemia, hypocalcemia, and cardiac dysrhythmias (Tong & Rude, 2005).

4. Effects on Immune System and Inflammation

Magnesium is closely linked with the immune system and inflammation. Adequate magnesium levels, which might be achieved using compounds like magnesium hypophosphite, are crucial for a healthy immune response and may be particularly important for athletes and the elderly (Tam et al., 2003).

5. Applications in Cardiovascular Health

Magnesium, including forms like magnesium hypophosphite, is important in managing cardiovascular diseases. It can improve vascular tone, reduce arrhythmias, and may act as a cardio-protective agent, especially in high-risk groups such as the elderly and those with heart failure (Shechter, 2003).

6. Role in Bone Health and Regeneration

Magnesium is vital for bone health, influencing bone regeneration and cellular functions. Magnesium hypophosphite could be important in this context, especially with the increasing interest in magnesium alloys for bone fixation in orthopedics (Yoshizawa et al., 2014).

7. Influence on Blood Pressure and Cardiovascular Risk Factors

Magnesium supplements, potentially including magnesium hypophosphite, can influence blood pressure and other cardiovascular risk factors. They might be used to manage essential hypertension and as a preventive measure in cardiovascular diseases (Whelton & Klag, 1989).

安全和危害

未来方向

Magnesium hypophosphite, like other metal hypophosphite compounds, has attracted much attention over the decades for their high thermal and chemical stabilities, good mechanical and electrical properties, and environmentally friendly properties . Future research may focus on the development of new applications for these compounds in different polymers .

属性

InChI |

InChI=1S/Mg.2HO2P/c;2*1-3-2/h;2*(H,1,2)/q+2;;/p-2 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEQVSYFEKVIYCP-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]P=O.[O-]P=O.[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

MgO4P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Magnesium hypophosphite | |

CAS RN |

56663-33-3 | |

| Record name | Magnesium bisphosphinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056663333 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium bisphosphinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.817 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Amino-3-[(4-methoxybenzyl)thio]propanoic acid](/img/structure/B1630824.png)